molecular formula C22H24N2O2Te2 B12890918 1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane

1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane

Cat. No.: B12890918
M. Wt: 603.6 g/mol
InChI Key: OEHHVNSVROGHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane: is an organotellurium compound characterized by the presence of two oxazoline rings attached to a ditellane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane typically involves the reaction of tellurium tetrachloride with 2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl lithium. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction could produce tellurium hydrides .

Scientific Research Applications

Chemistry: 1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane is used as a ligand in coordination chemistry, forming complexes with various metals.

Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for research in drug development and biochemical studies. Its potential antioxidant properties are also of interest in medical research .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic and optical properties. Its ability to form stable complexes with metals makes it useful in the production of advanced materials .

Mechanism of Action

The mechanism of action of 1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane involves its interaction with molecular targets through its oxazoline rings and tellurium atoms. These interactions can influence various biochemical pathways, including oxidative stress response and metal ion coordination . The compound’s ability to form stable complexes with metals is a key aspect of its mechanism of action .

Comparison with Similar Compounds

  • 1,2-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene
  • 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane
  • 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine

Comparison: 1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane is unique due to the presence of tellurium atoms, which impart distinct chemical properties compared to similar compounds that lack tellurium. The tellurium atoms enhance the compound’s ability to participate in redox reactions and form stable metal complexes .

Properties

Molecular Formula

C22H24N2O2Te2

Molecular Weight

603.6 g/mol

IUPAC Name

4-ethyl-2-[2-[[2-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]ditellanyl]phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H24N2O2Te2/c1-3-15-13-25-21(23-15)17-9-5-7-11-19(17)27-28-20-12-8-6-10-18(20)22-24-16(4-2)14-26-22/h5-12,15-16H,3-4,13-14H2,1-2H3

InChI Key

OEHHVNSVROGHEB-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(=N1)C2=CC=CC=C2[Te][Te]C3=CC=CC=C3C4=NC(CO4)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.